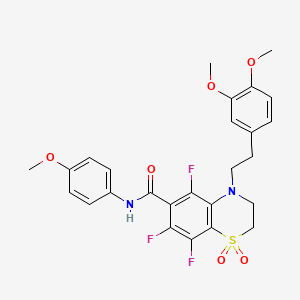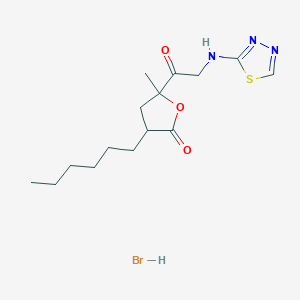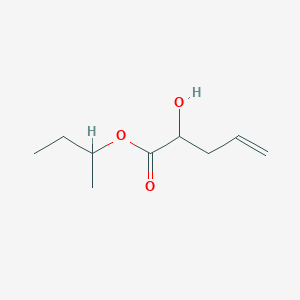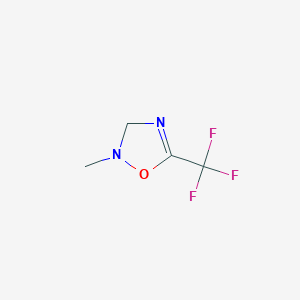
4,4'-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound is characterized by its unique structure, which includes a carbazole core substituted with pentyl and bis(2-methylbut-3-yn-2-ol) groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the introduction of the pentyl group and the bis(2-methylbut-3-yn-2-ol) moieties. The reaction conditions often require the use of catalysts, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs and other electronic applications.
4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl: Another carbazole derivative with applications in organic electronics.
Uniqueness
4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) stands out due to its unique combination of substituents, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
921610-95-9 |
|---|---|
Molekularformel |
C27H31NO2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
4-[6-(3-hydroxy-3-methylbut-1-ynyl)-9-pentylcarbazol-3-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C27H31NO2/c1-6-7-8-17-28-24-11-9-20(13-15-26(2,3)29)18-22(24)23-19-21(10-12-25(23)28)14-16-27(4,5)30/h9-12,18-19,29-30H,6-8,17H2,1-5H3 |
InChI-Schlüssel |
SOZUCRFGMNVEOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=C(C=C(C=C2)C#CC(C)(C)O)C3=C1C=CC(=C3)C#CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)

![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)





![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)

